MS023 dihydrochloride is a small molecule specifically designed to inhibit the activity of type I protein arginine methyltransferases (PRMTs) []. These enzymes play a crucial role in various cellular processes, including protein function, signal transduction, and gene expression, by adding methyl groups to specific arginine residues on proteins [].
MS023 acts as a potent and selective inhibitor of type I PRMTs, particularly PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 []. It achieves this by binding to the active site of these enzymes, thereby preventing them from transferring methyl groups to their target proteins. Studies have shown that MS023 exhibits high potency, with IC50 values (concentration required to inhibit 50% of enzyme activity) ranging from 8 nM to 119 nM for different type I PRMTs []. Additionally, MS023 exhibits minimal off-target effects, meaning it does not significantly affect the activity of other types of enzymes or proteins, making it a valuable tool for studying the specific role of type I PRMTs in various cellular processes [].
MS023 has emerged as a valuable tool for researchers studying various aspects of cellular biology, including:
MS023 is a potent and selective inhibitor of type I protein arginine methyltransferases, specifically targeting enzymes such as PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8. These enzymes are crucial for the methylation of arginine residues on proteins, which plays a significant role in various biological processes, including gene expression regulation and signal transduction. The compound has a reported potency (IC50) in the nanomolar range, demonstrating its effectiveness in inhibiting these methyltransferases in vitro .
MS023 functions as a non-competitive inhibitor of Type I PRMTs []. This means it binds to a site on the enzyme different from the substrate binding pocket. This binding interferes with the enzyme's ability to transfer a methyl group to arginine residues on proteins, thereby inhibiting PRMT activity [].
Studies have shown that MS023 disrupts PRMT activity in various cell lines, affecting cellular processes like growth and differentiation []. This allows researchers to investigate the role of PRMTs in these processes.
For instance, a study investigating the effect of MS023 on triple-negative breast cancer cells observed that the compound triggered an antiviral response in the cells []. This suggests a potential link between PRMT activity and the immune system's response to cancer.
MS023 functions primarily through noncompetitive inhibition of its target enzymes. It binds to the substrate binding site of the protein arginine methyltransferases, thereby preventing the transfer of methyl groups to arginine residues. This inhibition results in decreased levels of asymmetric dimethylation of histone proteins, specifically H4R3 and H3R2, which are critical for chromatin structure and function . The compound shows selectivity against type II and type III PRMTs as well as other methyltransferases, making it a valuable tool for studying the biological roles of type I PRMTs .
In cellular models, MS023 has been shown to effectively reduce asymmetric dimethylation levels while increasing symmetric dimethylation and monomethylation levels of arginine residues. This alteration in methylation patterns can influence various cellular processes, including cell proliferation and differentiation. Notably, MS023 does not significantly affect cell viability at concentrations up to 10 µM in most tested cell lines, except for HEK293 cells where some cytotoxic effects were observed .
The synthesis of MS023 involves several organic chemistry techniques. The compound is derived from a pyrrole scaffold modified with an isopropoxyphenyl group. Detailed synthetic routes typically involve multi-step reactions including amination and coupling reactions to achieve the desired molecular structure. Specific synthetic protocols are proprietary but generally follow established methodologies for constructing complex organic molecules .
MS023 is primarily utilized as a chemical probe for research into the biological functions of protein arginine methyltransferases. Its applications include:
Interaction studies have confirmed that MS023 binds effectively to its target proteins through various biochemical assays. These studies typically involve techniques such as isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF), which help elucidate binding affinities and thermodynamic parameters associated with the interaction between MS023 and its targets . Additionally, recent studies have raised caution regarding potential adverse effects at higher concentrations, indicating the need for careful dose management during experimental applications .
Several compounds exhibit structural or functional similarities to MS023, particularly within the class of protein arginine methyltransferase inhibitors:
Compound Name | Target Enzymes | Potency (IC50) | Unique Features |
---|---|---|---|
MS094 | Type I PRMTs | Inactive | Negative control for MS023 |
EPZ020411 | PRMT6 | 20 nM | Selective for PRMT6 |
GSK3326595 | PRMT3 | 10 nM | Selective inhibitor with distinct mechanism |
CARM1 Inhibitor | CARM1 | Varies | Targets co-activator-associated arginine methyltransferase 1 specifically |
MS023 stands out due to its broad-spectrum inhibition across multiple type I PRMTs while maintaining selectivity against other classes of methyltransferases. This unique profile makes it particularly useful for dissecting the roles of different PRMTs in cellular contexts .